3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol
Description
Significance of Bridgehead Nitrogen Heterocycles in Organic Chemistry Research
Bridgehead nitrogen heterocycles are compounds where a nitrogen atom is located at a bridgehead position, an atom that is part of more than one ring. These motifs are prevalent in a multitude of natural products and are of high interest due to their biological activities. rsc.org The installation of a bridgehead nitrogen is a synthetic challenge, which makes these molecules intriguing targets for organic chemists. rsc.org
Bridged bicyclic compounds, including those with bridgehead nitrogen atoms, exhibit significant structural diversity and complexity. nih.gov This complexity arises from the rigid, three-dimensional framework which can be decorated with various functional groups. nih.govnih.gov The constrained nature of these systems often leads to unique stereochemical properties and conformational preferences. youtube.com The ability to create a wide range of derivatives with distinct properties is a key aspect of their importance in synthetic chemistry. numberanalytics.com
Nitrogen-containing heterocycles are fundamental building blocks in organic synthesis. ijarst.in They serve as versatile intermediates, catalysts, and final products in a wide array of chemical reactions. numberanalytics.comijarst.in The development of new synthetic methodologies, including transition-metal-catalyzed reactions, has provided more efficient access to complex nitrogen heterocycles. ijarst.inrsc.org These strategies are crucial for constructing diverse molecular architectures for applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comijarst.infrontiersin.org
Overview of the Azabicyclo[3.3.1]nonane Scaffold in Academic Inquiry
The azabicyclo[3.3.1]nonane scaffold is a prominent member of the bridged nitrogen heterocycle family. Its rigid structure and the ability to introduce substituents at various positions make it a valuable framework in medicinal chemistry and organic synthesis. atomfair.com
Research into the azabicyclo[3.3.1]nonane skeleton has a rich history, dating back to early investigations of alkaloids. For instance, the structurally similar 9-azabicyclo[3.3.1]nonane core is found in homotropane alkaloids. Early synthetic efforts often relied on classical reactions like the Mannich condensation. rsc.orgacs.org Over the years, more advanced and efficient synthetic routes have been developed to access this important scaffold. rsc.org
Bridged bicyclic systems are characterized by two rings sharing two non-adjacent atoms, known as bridgehead atoms. wikipedia.org The atoms or chains of atoms connecting the bridgeheads are called bridges. libretexts.org The nomenclature of these systems, such as bicyclo[3.3.1]nonane, indicates the number of atoms in each of the three bridges connecting the two bridgehead carbons. wikipedia.org The rigid nature of these systems limits their conformational flexibility, which in turn influences their reactivity and stereochemistry. youtube.com For example, the azabicyclo[3.3.1]nonane system typically exists in a twin-chair conformation. rsc.org
Specific Focus on 3-Azabicyclo[3.3.1]nonan-9-ol Derivatives in Scholarly Analysis
Derivatives of 3-azabicyclo[3.3.1]nonan-9-ol are of particular interest in academic research. The hydroxyl group at the 9-position provides a handle for further functionalization, allowing for the synthesis of a variety of related compounds. For example, the hydroxyl group can be converted into O-acetyl or O-methylsulfonyl derivatives, which can then be displaced by other nucleophiles to introduce groups like iodo or azido (B1232118) functionalities. researchgate.net The synthesis of various substituted 3-azabicyclo[3.3.1]nonan-9-ones, which are precursors to the corresponding alcohols, is often achieved through one-pot Mannich condensation reactions. researchgate.net The stereochemistry and conformational analysis of these derivatives are key areas of investigation, with techniques like NMR spectroscopy being instrumental in determining their three-dimensional structures. researchgate.netresearchgate.net
Positional Isomerism in Azabicyclo[3.3.1]nonanols (e.g., C-9 vs. C-3)
Positional isomerism in azabicyclo[3.3.1]nonanols refers to the different constitutional isomers that arise from placing the hydroxyl (-OH) group at various carbon atoms of the bicyclic scaffold. The location of this functional group significantly influences the molecule's physical, chemical, and conformational properties.
In the case of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol, the hydroxyl group is located at the C-9 position, which is the methylene (B1212753) bridge connecting the two bridgehead carbons (C-1 and C-5). An alternative positional isomer would be 3-Ethyl-3-azabicyclo[3.3.1]nonan-x-ol, where 'x' could be another carbon such as C-2, C-4, C-6, or C-7. A particularly illustrative comparison is with a hypothetical 3-Ethyl-3-azabicyclo[3.3.1]nonan-2-ol or -6-ol.
Table 1: Comparison of Positional Isomers
| Feature | This compound | Hypothetical 3-Ethyl-3-azabicyclo[3.3.1]nonan-2-ol |
|---|---|---|
| Hydroxyl Position | C-9 (Methylene Bridge) | C-2 (Piperidine Ring) |
| Key Stereochemistry | Orientation relative to the bicyclic system | Axial vs. Equatorial orientation |
| Conformational Impact | Influences the overall rigidity and symmetry of the bridge. | Directly impacts the conformation of the piperidine (B6355638) ring (chair, boat, or twist-boat). |
Stereochemical Considerations in 9-Azabicyclo[3.3.1]nonane-3-ol
To understand the stereochemical complexity of these systems, it is instructive to examine the isomer 9-azabicyclo[3.3.1]nonan-3-ol, where the nitrogen is at a bridgehead and the hydroxyl group is on one of the six-membered rings. In this arrangement, the hydroxyl group at the C-3 position can exist as one of two diastereomers: endo or exo. google.com
Scope and Objectives for Advanced Research on this compound
While this compound is a specific, non-commercial compound, its structural motifs suggest several avenues for advanced research. The azabicyclo[3.3.1]nonane scaffold is a "privileged structure" in medicinal chemistry, and future investigations could focus on leveraging its unique properties.
Key research objectives could include:
Synthesis of Analogues for Biological Screening: The core structure could be used as a template to generate a library of derivatives. Modifications could include altering the N-ethyl group, substituting at other positions on the rings, and esterifying the C-9 hydroxyl group. These new compounds could then be screened for various biological activities, drawing inspiration from the known anticancer and anti-inflammatory properties of related indole (B1671886) alkaloids containing this scaffold. nih.gov
Development as Receptor Ligands: Many azabicyclic compounds are known to interact with specific receptors in the central nervous system. For example, derivatives of 9-azabicyclo[3.3.1]nonane have been investigated as serotonin (B10506) 5-HT3 receptor antagonists and JAK kinase inhibitors. mdpi.com Research could explore whether this compound or its analogues can be developed as selective ligands for receptors such as nicotinic acetylcholine (B1216132) or sigma receptors, which are targets for neurological and psychiatric disorders.
Conformational Analysis and Structure-Activity Relationship (SAR) Studies: A detailed study of the compound's conformational dynamics, both in solution and in the solid state, would provide valuable insights. By synthesizing and testing a series of related molecules, researchers could establish clear structure-activity relationships, correlating specific structural features (like the endo/exo orientation of substituents or the conformation of the rings) with biological efficacy. This fundamental understanding is critical for the rational design of more potent and selective therapeutic agents. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C10H19NO/c1-2-11-6-8-4-3-5-9(7-11)10(8)12/h8-10,12H,2-7H2,1H3 |
InChI Key |
BFUVNMPNGYAADZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2CCCC(C1)C2O |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 3 Ethyl 3 Azabicyclo 3.3.1 Nonan 9 Ol and Analogs
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of complex organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, the chemical environment of individual nuclei, and the nature of functional groups present.
NMR spectroscopy is the most powerful tool for elucidating the structure and conformation of 3-azabicyclo[3.3.1]nonane derivatives in solution. researchgate.net One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are employed to assign all proton and carbon signals and to gain insights into the molecule's three-dimensional structure. researchgate.netacs.org
The ¹H NMR spectrum provides information on the chemical environment of each proton and their spatial relationship through spin-spin coupling. In the 3-azabicyclo[3.3.1]nonane system, the protons on the bicyclic framework exhibit characteristic chemical shifts and coupling constants that are highly dependent on the ring's conformation. For instance, in the closely related analog, ethyl 3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, one of the protons at the C-7 position is significantly deshielded and resonates at a much lower field (2.86 ppm) compared to its geminal partner (1.53 ppm). acs.org This large difference in chemical shifts is a hallmark of the steric compression experienced by the axial proton in a chair-chair conformation. acs.orgsemanticscholar.org
The coupling constants (J-values) are particularly informative about the dihedral angles between adjacent protons, which in turn helps to define the ring's conformation. Large coupling constants (e.g., ³Jaa ≈ 13.8 Hz) are typically observed between vicinal axial protons, confirming a true-chair conformation for the cyclohexane (B81311) ring. acs.org
Table 1: Predicted ¹H NMR Data for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol Note: Data are estimated based on spectral data of closely related 3-azabicyclo[3.3.1]nonane analogs. acs.orgtandfonline.com
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1, H-5 | 2.4 - 2.6 | br s | - |
| H-2, H-4 | 2.2 - 3.0 | m | - |
| H-6, H-8 | 1.6 - 2.0 | m | - |
| H-7 | 1.3 - 1.8 | m | - |
| H-9 | 3.8 - 4.2 | br s | - |
| N-CH₂-CH₃ | 2.5 - 2.8 | q | ~7.2 |
| N-CH₂-CH₃ | 1.0 - 1.2 | t | ~7.2 |
| OH | Variable | s | - |
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., hybridization, attachment to electronegative atoms). The chemical shifts for the carbon atoms of the bicyclic core are characteristic of this ring system. For example, in various 9-azabicyclo[3.3.1]nonane derivatives, the bridgehead carbons typically resonate around 46 ppm, while other ring carbons appear between 18 and 28 ppm. orgsyn.org In 3-azabicyclo[3.3.1]nonan-9-one systems, the carbonyl carbon (C-9) shows a distinct signal downfield around 217 ppm, while the carbons adjacent to the nitrogen (C-2, C-4) are found around 64 ppm. tandfonline.com For this compound, the C-9 carbon bearing the hydroxyl group would be expected to shift significantly upfield compared to a carbonyl carbon.
Table 2: Predicted ¹³C NMR Data for this compound Note: Data are estimated based on spectral data of closely related 3-azabicyclo[3.3.1]nonane analogs. tandfonline.comorgsyn.org
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1, C-5 | 53 - 55 |
| C-2, C-4 | 63 - 65 |
| C-6, C-8 | 28 - 30 |
| C-7 | 20 - 22 |
| C-9 | 70 - 75 |
| N-CH₂-CH₃ | 48 - 52 |
| N-CH₂-CH₃ | 12 - 15 |
While 1D NMR provides essential data, complex spin systems often require 2D NMR techniques for complete and unambiguous assignment. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. It is used to trace the connectivity of protons within the molecule, for example, confirming the relationship between the bridgehead protons (H-1, H-5) and their neighbors on both rings of the bicyclic system. acs.orgresearchgate.net
CHCORR (or HSQC/HMQC): Heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate each proton with its directly attached carbon atom. This allows for the definitive assignment of carbon signals based on their known proton assignments. researchgate.netacs.org
Together, these 2D NMR experiments provide a comprehensive picture of the molecular structure and are essential for confirming the conformation of the bicyclo[3.3.1]nonane system. researchgate.netacs.org
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of the hydroxyl and amine functional groups, as well as the aliphatic hydrocarbon framework. tandfonline.com
Table 3: Predicted IR Absorption Bands for this compound Note: Data are based on characteristic frequencies for known functional groups and data from similar compounds. tandfonline.com
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| O-H | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (sp³) | Stretching | 2850 - 2960 | Strong |
| C-N | Stretching | 1020 - 1250 | Medium |
| C-O | Stretching | 1050 - 1150 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Conformational Analysis of the Bicyclo[3.3.1]nonane Ring System
The bicyclo[3.3.1]nonane skeleton can theoretically exist in three main conformations: a twin-chair (CC), a boat-chair (BC), and a twisted twin-boat (BB). rsc.org For most simple bicyclo[3.3.1]nonane derivatives, the twin-chair conformation is the most stable and, therefore, the predominant form. researchgate.netcolab.ws However, the introduction of heteroatoms and substituents can alter the energetic landscape, sometimes favoring other conformations. researchgate.net
In the case of 3-azabicyclo[3.3.1]nonane derivatives, the twin-chair conformation is generally preferred. colab.ws X-ray crystallographic and NMR studies on various analogs consistently show that both six-membered rings adopt a chair shape. acs.orgsemanticscholar.org The N-ethyl group in this compound is expected to occupy an equatorial position on the piperidine (B6355638) ring to minimize steric interactions. semanticscholar.org
The stability of the twin-chair form can be compromised by severe steric interactions between substituents in the endo positions at C-3 and C-7. In such cases, one of the rings may flip into a boat conformation to alleviate this strain, resulting in a boat-chair conformer. rsc.org In certain substituted bicyclo[3.3.1]nonan-9-ols, the boat-chair conformation can be stabilized by the formation of an intramolecular hydrogen bond between the C-9 hydroxyl group and the nitrogen atom at C-3. researchgate.net However, for the parent compound and its simple N-alkyl derivatives, the twin-chair conformation remains the most energetically favorable. researchgate.netcolab.ws The combination of coupling constant analysis and NOESY data from NMR spectroscopy provides the definitive evidence for determining the dominant conformation in solution. acs.orgsemanticscholar.org
Chair-Chair (CC) Conformation Studies
The predominant conformation for 3-azabicyclo[3.3.1]nonane derivatives, including those with N-alkyl substituents, is the twin-chair or chair-chair (CC) conformation. researchgate.neteurekaselect.com In this arrangement, both six-membered rings (the piperidine and cyclohexane rings) adopt a chair-like geometry. This preference is largely attributed to the minimization of steric strain.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), has been instrumental in confirming the CC conformation in solution. For instance, in a related N-ethyl analog, key NOESY correlations are observed between the axial protons at C-2 and C-4, and between the equatorial protons at C-2/C-4 and C-8/C-6, respectively. nih.gov The absence of a large coupling constant for the proton at C-5 further supports the chair conformation of the cyclohexane ring. acs.org These observations are consistent with a chair-chair geometry where the substituents on the piperidine ring, such as aryl groups in some analogs, occupy equatorial positions to minimize steric hindrance. eurekaselect.comnih.gov While the CC form is dominant, studies on N-acetyl derivatives suggest a slight flattening of the piperidine ring at the nitrogen end.
| Correlating Protons | Implication |
|---|---|
| 2-Ha / 4-Ha | Confirms chair conformation of the piperidine ring |
| 2-He / 8-He | Supports the overall chair-chair structure |
| 4-He / 6-He | Supports the overall chair-chair structure |
Boat-Chair (BC) Conformation Studies
While the chair-chair conformation is generally favored, the boat-chair (BC) conformation can become significant under specific structural conditions. In the BC conformation, one of the six-membered rings adopts a boat geometry while the other remains in a chair form.
One factor that can induce a shift towards the BC conformation is steric repulsion within the CC form. For example, the introduction of two methyl groups at the C-7 position in a 3-azabicyclo[3.3.1]nonane system forces the cyclohexane ring to flip into a boat conformation to alleviate steric strain. nih.gov
Another critical factor is the potential for intramolecular hydrogen bonding. In certain epimers of 3-azabicyclo[3.3.1]nonan-9-ols, the piperidine ring may adopt a boat form to allow for the formation of a stabilizing intramolecular hydrogen bond between the lone pair of electrons on the nitrogen atom and the proton of the hydroxyl group. researchgate.net This interaction can make the BC conformation energetically more favorable than the CC conformation in these specific cases. The protonated form of a [3.3.1]azabicycle has also been observed to adopt a boat/chair conformation in its crystal lattice. bath.ac.uk
Influence of N-Substituents on Conformational Preferences (e.g., N-methyl vs. N-ethyl)
For instance, the introduction of an N-acetyl group, an electron-withdrawing substituent, leads to a change in the hybridization of the nitrogen from sp³ to a more sp²-like character due to resonance with the carbonyl group. This results in a partial double bond character for the N-CO bond and a flattening of the piperidine ring at the nitrogen end.
Effect of Hydroxyl Group Orientation (alpha/beta epimers) on Conformation
The stereochemistry at the C-9 position, specifically the orientation of the hydroxyl group (alpha or beta), has a profound impact on the conformational preference of 3-azabicyclo[3.3.1]nonan-9-ols. The two epimers can exhibit different stabilities and may favor different conformations.
Studies on the α and β epimers of 1-hydroxymethyl-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol have shown that while both predominantly exist in a slightly flattened chair-chair conformation, the β-epimer can exhibit a significant contribution from the boat-chair form in non-polar solvents. researchgate.net This is attributed to the formation of an intramolecular hydrogen bond between the nitrogen atom and the hydroxyl group (N···H-O), which stabilizes the boat conformation of the piperidine ring. researchgate.net This hydrogen bonding is geometrically more favorable in one epimer over the other, leading to distinct conformational behaviors.
| Epimer | Predominant Conformation | Key Stabilizing/Destabilizing Factor |
|---|---|---|
| α-epimer | Chair-Chair (CC) | General steric minimization |
| β-epimer | Chair-Chair (CC) with significant Boat-Chair (BC) contribution in non-polar solvents | Intramolecular hydrogen bonding (N···H-O) stabilizes the BC form |
Nitrogen Inversion Barriers and Hybridization of Bridging Nitrogen
The nitrogen atom in the 3-azabicyclo[3.3.1]nonane ring system is a chiral center that can undergo pyramidal inversion. The energy barrier to this inversion is influenced by the geometry of the ring system and the nature of the N-substituent. In bicyclic systems, the strain associated with the transition state for inversion can be significantly different from that in acyclic or monocyclic amines.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the solid-state structure and conformation of molecules. Numerous studies on 3-azabicyclo[3.3.1]nonane derivatives have utilized this method to confirm their three-dimensional structures.
In the vast majority of cases, X-ray crystallographic analyses have confirmed that 3-azabicyclo[3.3.1]nonane analogs adopt a chair-chair conformation in the solid state. nih.govacs.org This has been shown for derivatives with various substituents on the nitrogen and the carbocyclic ring. For example, the crystal structures of N-methyl-2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol and N-acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonane both reveal a chair-chair conformation with the phenyl groups in equatorial orientations. nih.gov However, it is noteworthy that the protonated form of a [3.3.1]azabicycle has been found to crystallize in a true-boat/true-chair conformation. nih.gov
Molecular Modeling and Computational Chemistry in Structural Investigations
Molecular modeling and computational chemistry have become indispensable tools for investigating the structural and conformational properties of 3-azabicyclo[3.3.1]nonane systems. These methods complement experimental techniques like NMR and X-ray crystallography by providing insights into the relative energies of different conformers and the transition states that connect them.
Molecular mechanics calculations have been widely used to study the conformational preferences of these molecules. For instance, calculations on the α and β epimers of 1-hydroxymethyl-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol support the experimental observation that these compounds prefer a slightly flattened chair-chair conformation. researchgate.net
More advanced ab initio and density functional theory (DFT) methods have been applied to investigate the energy differences and inversion barriers between the chair-chair and boat-chair conformers of the parent bicyclo[3.3.1]nonan-9-one. These calculations indicate a relatively small free energy difference of about 1 kcal/mol between the CC and BC conformations, with an inversion barrier of approximately 6 kcal/mol. researchgate.net Such computational studies provide a theoretical framework for understanding the experimental observations and predicting the conformational behavior of new analogs.
Molecular Mechanics (MMX) Calculations for Conformational Energy Profiles
Molecular mechanics methods, such as the MMX force field, are widely used for the initial exploration of the conformational space of organic molecules due to their computational efficiency. These calculations have been instrumental in establishing the predominant conformations of 3-azabicyclo[3.3.1]nonane derivatives.
For N-substituted 3-azabicyclo[3.3.1]nonan-9-ols, MMX calculations consistently show that the chair-chair (CC) conformation is the most stable. orcid.org This preference is attributed to the minimization of steric strain compared to the boat-chair (BC) or boat-boat (BB) conformers. The ethyl group on the nitrogen atom can exist in either an equatorial or axial position relative to the piperidine ring. MMX calculations indicate a preference for the equatorial orientation of the N-alkyl substituent to reduce steric interactions.
| Conformer | N-Ethyl Orientation | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| Chair-Chair (CC) | Equatorial | 0.0 (Global Minimum) | >95 |
| Chair-Chair (CC) | Axial | ~2-3 | <5 |
| Boat-Chair (BC) | Equatorial | >3 | <1 |
| Boat-Chair (BC) | Axial | >4 | <1 |
Ab Initio and Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes
For a more accurate description of the geometry and energetics of this compound, ab initio and Density Functional Theory (DFT) methods are employed. These methods provide a more rigorous quantum mechanical treatment of the electronic structure.
DFT calculations, particularly using the B3LYP functional with a suitable basis set (e.g., 6-31G*), have been successfully applied to investigate the molecular structures of bicyclo[3.3.1]nonane derivatives. For the related bicyclo[3.3.1]nonan-9-one, DFT calculations have shown a free energy difference of about 1 kcal/mol between the twin-chair (CC) and boat-chair (BC) conformations, with an inversion barrier of approximately 6 kcal/mol. researchgate.net
In the case of N-substituted granatanones (9-azabicyclo[3.3.1]nonanes), DFT calculations have been used to determine the distribution of axial and equatorial invertomers, showing good agreement with experimental NMR data. academie-sciences.fr For this compound, DFT calculations would be expected to confirm the chair-chair conformation as the most stable, with the equatorial orientation of the ethyl group being energetically favored over the axial orientation. The energy difference between these two invertomers is a key factor in understanding the molecule's dynamic behavior.
Ab initio calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have also been used to study the conformational preferences of related systems. For instance, in 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, single-point calculations at the MP4/6-31G level revealed an energy difference of only 1.497 kcal/mol between the chair-chair and boat-chair conformers, highlighting the subtle energetic balance that can exist in these systems. researchgate.net
| N-Alkyl Group | Conformer | Relative Free Energy (kcal/mol) | Key Dihedral Angle (C2-N3-C4-C5) |
|---|---|---|---|
| Methyl | Equatorial | 0.0 | ~ -60° |
| Methyl | Axial | ~ 1.5 - 2.5 | ~ 60° |
| Ethyl (Predicted) | Equatorial | 0.0 | ~ -60° |
| Ethyl (Predicted) | Axial | ~ 1.8 - 2.8 | ~ 60° |
Semiempirical Methods (e.g., AM1) for Conformational Studies
Semiempirical methods, such as Austin Model 1 (AM1), offer a compromise between the computational cost of ab initio/DFT methods and the simplicity of molecular mechanics. These methods are particularly useful for exploring the potential energy surfaces of larger molecules and for preliminary conformational searches.
AM1 calculations have been applied to the study of various bicyclic amines and have been shown to provide valuable insights into their conformational properties. While AM1 can sometimes be less accurate than higher-level methods in predicting absolute energy differences, it is often reliable in identifying the most stable conformers and predicting geometric trends. For 3-azabicyclo[3.3.1]nonane derivatives, AM1 calculations would be expected to correctly identify the chair-chair conformation as the dominant form. However, the accuracy of the predicted energy barrier for nitrogen inversion can be a limitation of this method.
Analysis of Potential Energy Hypersurfaces for Triple Inversion
The conformational flexibility of 3-azabicyclo[3.3.1]nonane systems involves not only the inversion of the two six-membered rings but also the pyramidal inversion at the nitrogen atom. The interplay of these motions can be visualized through a potential energy hypersurface (PEH).
A study on 3-azabicyclo[3.3.1]nonan-9-one and its N-methyl derivative explored the potential energy hypersurfaces for the "triple inversion" process, which involves the simultaneous inversion of both rings and the nitrogen atom. orcid.org This process connects the two equivalent chair-chair conformations. The calculations revealed a complex energy landscape with several minima and transition states. The preferred pathway for the chair-chair to chair-chair interconversion was found to proceed through a boat-chair intermediate.
For this compound, a similar triple inversion process is expected. The ethyl group would influence the energy barriers of this process. The potential energy hypersurface would likely show that the pathway involving the inversion of one ring to a boat conformation, followed by nitrogen inversion and then the inversion of the second ring, is the most energetically favorable route for the interconversion of the two enantiomeric chair-chair forms. The height of the energy barriers on this surface determines the rate of conformational change at a given temperature.
Reactivity and Derivatization Studies of 3 Ethyl 3 Azabicyclo 3.3.1 Nonan 9 Ol
Reactions Involving the Hydroxyl Group
The hydroxyl group at the C-9 position is a key site for derivatization, enabling the synthesis of a variety of esters and ethers and allowing for oxidation to the corresponding ketone.
The secondary alcohol of N-substituted 3-azabicyclo[3.3.1]nonan-9-ols readily undergoes esterification. Reaction with acylating agents such as acetyl chloride provides the corresponding O-acetyl derivatives. researchgate.netresearchgate.net Similarly, treatment with sulfonyl chlorides, like methanesulfonyl chloride, yields O-methylsulfonyl derivatives (mesylates). researchgate.netresearchgate.net These mesylates are excellent leaving groups and serve as valuable intermediates for subsequent nucleophilic substitution reactions at the C-9 position.
While specific examples for the ethyl derivative are not extensively documented, the general reactivity pattern established for analogous N-substituted compounds, such as N-benzyl and N-tert-butoxycarbonyl derivatives, is directly applicable.
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| 3-Alkyl-3-azabicyclo[3.3.1]nonan-9-ol | Acetyl Chloride | 9-Acetoxy-3-alkyl-3-azabicyclo[3.3.1]nonane | O-Acetylation |
| 3-Alkyl-3-azabicyclo[3.3.1]nonan-9-ol | Methanesulfonyl Chloride | 3-Alkyl-9-(methylsulfonyloxy)-3-azabicyclo[3.3.1]nonane | O-Mesylation |
Etherification, though less specifically documented for this exact compound, is an expected transformation via standard methods like the Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide.
The secondary alcohol at C-9 can be efficiently oxidized to the corresponding ketone, 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-one. A variety of modern and classical oxidation methods are applicable. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride under mild, low-temperature conditions, is a well-established method for this transformation. mdpi.comwikipedia.org
Catalytic aerobic oxidation methods offer an environmentally benign alternative. Systems employing nitroxyl (B88944) radicals, such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) or 9-azabicyclo[3.3.1]nonan-3-one N-oxyl (Keto-ABNO), in combination with metal co-catalysts like iron(III) nitrate (B79036) or bismuth(III) nitrate, effectively convert the alcohol to the ketone using air as the terminal oxidant. organic-chemistry.orgorganic-chemistry.orgmdpi.com These reactions are known for their high efficiency and tolerance of various functional groups. mdpi.comnih.gov
| Oxidation Method | Reagents/Catalysts | Key Features |
|---|---|---|
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Mild, low-temperature conditions; wide functional group tolerance. wikipedia.orgtcichemicals.com |
| ABNO-Catalyzed Aerobic Oxidation | ABNO, Fe(NO₃)₃·9H₂O, Air | Efficient aerobic oxidation at room temperature. organic-chemistry.orgorganic-chemistry.org |
| Keto-ABNO-Catalyzed Aerobic Oxidation | Keto-ABNO, Bi(NO₃)₃, Air | Avoids the need for a ligand and base; suitable for scale-up. mdpi.com |
Transformations at the Bridgehead Nitrogen Atom
The tertiary amine nitrogen atom is nucleophilic and basic, allowing for reactions such as quaternization and oxidation. Alkylation of the nitrogen with alkyl halides, such as methyl iodide, leads to the formation of quaternary ammonium (B1175870) salts. researchgate.netgoogle.com This reaction converts the neutral amine into a positively charged species, significantly altering its physical and chemical properties.
Furthermore, the nitrogen atom can be oxidized to form an N-oxide. The successful synthesis of stable nitroxyl radicals like ABNO from the parent 9-azabicyclo[3.3.1]nonane demonstrates the accessibility of the nitrogen atom within this bicyclic framework to oxidation. rsc.org This transformation is typically achieved using oxidizing agents like hydrogen peroxide in the presence of a catalyst such as sodium tungstate. rsc.org
Functionalization of the Bicyclic System at Various Positions (e.g., C-1, C-2, C-4, C-9)
Functionalization of the carbon skeleton of the 3-azabicyclo[3.3.1]nonane system can be achieved either by building the desired functionality during the synthesis of the ring system or by modifying the pre-formed bicycle.
C-1: The bridgehead C-1 position can be functionalized during the construction of the bicyclic core. For example, Michael addition reactions involving 1-benzyl-4-oxopiperidine-3-carboxylates can yield 3-azabicyclo[3.3.1]nonane systems bearing a carboxylate group at the C-1 position. researchgate.net
C-2 and C-4: These positions, alpha to the nitrogen atom, can be substituted through cyclization strategies. Tandem Mannich reactions using aromatic ketones, paraformaldehyde, and a secondary amine are effective for producing 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, demonstrating a powerful method for introducing substituents at these positions. researchgate.netrsc.org
C-9: The C-9 position offers significant opportunities for functionalization, primarily starting from the hydroxyl group. As mentioned, the alcohol can be converted into a good leaving group, such as a mesylate. researchgate.netresearchgate.net This intermediate readily undergoes SN2 reactions with various nucleophiles. For instance, reaction with potassium iodide affords the 9-iodo derivative, while sodium azide (B81097) yields the 9-azido compound. researchgate.netresearchgate.net
Regioselectivity and Stereoselectivity in Reactions of 3-Azabicyclo[3.3.1]nonan-9-ols
The rigid, chair-chair conformation of the bicyclo[3.3.1]nonane skeleton imposes significant steric constraints that govern the stereochemical outcome of reactions. researchgate.net This is particularly evident in reactions involving the C-9 carbonyl group of the corresponding ketone.
The reduction of 3-alkyl-3-azabicyclo[3.3.1]nonan-9-one is highly stereoselective. The trajectory of the incoming hydride nucleophile is influenced by the bicyclic structure, leading to a preferential formation of one diastereomer over the other.
Reduction with Sodium Borohydride (B1222165): This reaction typically produces a mixture of the α- (exo) and β- (endo) alcohols, often with a preference for the β-epimer (ratio of α:β ≈ 2:3). researchgate.net
Catalytic Hydrogenation: The use of specific catalysts can enhance stereoselectivity. For example, reduction in the presence of a ruthenium complex has been shown to yield the endo-9-azabicyclo[3.3.1]nonan-3-ol derivative with high selectivity. google.com
Nucleophilic additions of organometallic reagents, such as Grignard reagents, to the C-9 ketone also proceed with high stereoselectivity, allowing for the controlled synthesis of tertiary alcohols. researchgate.net
| Reaction | Reagent/Catalyst | Major Product | Stereochemical Outcome |
|---|---|---|---|
| Ketone Reduction | Sodium Borohydride (NaBH₄) | β-(endo)-alcohol | Forms a mixture of α- and β-epimers (approx. 2:3 ratio). researchgate.net |
| Ketone Reduction | H₂, Ruthenium Complex | endo-alcohol | High selectivity for the endo diastereomer. google.com |
| Nucleophilic Addition | Aryl Grignard Reagents | Tertiary alcohol with specific stereochemistry | Addition is stereoselective, controlled by the bicyclic frame. researchgate.net |
Transannular Reactions within the Bicyclo[3.3.1]nonane System
The bicyclo[3.3.1]nonane system is conformationally restricted, holding the C-3 and C-7 positions in close spatial proximity. This unique geometry makes the system susceptible to transannular reactions, where a bond is formed across the rings. oregonstate.edu These reactions are a hallmark of the bicyclo[3.3.1]nonane framework and often lead to the formation of highly stable adamantane (B196018) derivatives. nih.gov
While these reactions are most commonly studied on carbocyclic or strategically unsaturated aza-bicyclic analogues, the underlying principle applies to the 3-azabicyclo[3.3.1]nonane skeleton. Electrophilic activation of functional groups at one side of the ring system can induce cyclization via attack from an electron-rich group on the opposite ring. For example, the reaction of 3,7-bis-methylenebicyclo[3.3.1]nonane with electrophilic fluorinating agents like F-TEDA-BF₄ results in a transannular cyclization to form fluoro-substituted adamantanes. rsc.orgrsc.org This inherent tendency for transannular bond formation is a key aspect of the reactivity of the bicyclo[3.3.1]nonane core. researchgate.net
Advanced Computational and Theoretical Investigations on 3 Ethyl 3 Azabicyclo 3.3.1 Nonan 9 Ol
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. For derivatives of the 3-azabicyclo[3.3.1]nonane skeleton, methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed to explore electronic properties. nih.govrsc.org
Studies on related compounds, such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, have utilized DFT methods to optimize molecular geometries and analyze electronic characteristics. nih.govacs.org These calculations help in understanding intramolecular interactions, such as hydrogen bonds and weaker C–H···O interactions, which play a crucial role in stabilizing specific conformations. rsc.org For the protonated form of the parent 3-azabicyclo[3.3.1]nonane, calculations have revealed the formation of a dihydrogen bond with significant covalent character, an interaction where a C-H bond acts as a hydrogen bond donor to an N-H bond. rsc.org
In 3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol, a key area for electronic structure analysis is the transannular interaction between the nitrogen atom's lone pair of electrons at position 3 and the axial hydrogen atoms on the cyclohexane (B81311) ring, particularly at C-7. This repulsive interaction is known to cause a distortion of the cyclohexane ring from an ideal chair conformation. rsc.org Quantum chemical calculations can quantify the extent of this distortion and analyze the resulting electronic redistribution, such as changes in atomic charges and bond orders.
Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can elucidate hyperconjugative effects and lone-pair delocalization, providing a more detailed picture of the molecule's electronic stability.
Reaction Mechanism Studies and Transition State Analysis for Synthetic Pathways
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. The most common synthetic route to the 3-azabicyclo[3.3.1]nonan-9-one core is the double Mannich reaction. semanticscholar.org
A similar approach could be applied to the synthesis of this compound. By modeling the key bond-forming steps of the Mannich reaction, researchers could calculate the energy profiles for different reaction pathways, identify the rate-determining step, and understand the origins of stereoselectivity in the formation of the bicyclic system and the subsequent reduction of the C-9 ketone to the alcohol.
Prediction of Spectroscopic Properties through Computational Methods (e.g., NMR chemical shifts)
Computational methods are invaluable for predicting spectroscopic properties, most notably NMR chemical shifts. This is particularly useful for complex, rigid molecules like 3-azabicyclo[3.3.1]nonane derivatives, where assigning specific proton and carbon signals can be challenging. The combination of experimental NMR data with computationally predicted shifts provides a high degree of confidence in structural and stereochemical assignments. acs.orgacademie-sciences.fr
Studies on various 3-azabicyclo[3.3.1]nonane derivatives functionalized at different positions have successfully used molecular mechanics and other computational methods to correlate calculated structures with observed NMR spectra. orcid.org For example, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method are frequently used to predict ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions allows for the differentiation between various conformers (e.g., chair-chair vs. chair-boat) or stereoisomers by comparing the calculated spectrum for each possibility with the experimental one.
The table below illustrates typical experimental ¹³C NMR chemical shifts for the core carbon atoms of a related compound, ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, which can be used as a benchmark for computational predictions.
| Atom | Experimental Chemical Shift (ppm) |
| C1 | 54.9 |
| C2 | 59.8 |
| C4 | 59.8 |
| C5 | 37.1 |
| C6 | 27.2 |
| C7 | 27.2 |
| C8 | 32.3 |
| C9 | 212.4 |
| Data derived from studies on a related N-methyl derivative. |
By performing GIAO calculations on a modeled structure of this compound, one could predict the full ¹H and ¹³C NMR spectra, aiding in the definitive assignment of all signals in an experimental spectrum.
Conformational Dynamics Simulations and Energy Barrier Calculations
The bicyclo[3.3.1]nonane framework can exist in several conformations, primarily the twin-chair (CC) and chair-boat (CB) forms. For most 3-azabicyclo[3.3.1]nonane derivatives, the twin-chair conformation is preferred. rsc.orgnih.gov However, substituents can alter the energetic balance, and intramolecular hydrogen bonding can stabilize the chair-boat form. researchgate.net
Computational methods are used to determine the relative energies of these conformers and the energy barriers for interconversion. For instance, ab initio calculations on 3-oxa-7-azabicyclo[3.3.1]nonan-9-one found an energy difference of only 1.50 kcal/mol between the chair-chair and boat-chair conformers, indicating that both may be populated at room temperature. researchgate.net
Dynamic NMR studies, supported by semi-empirical calculations on N-acyl-3-azabicyclo[3.3.1]nonane derivatives, have been used to determine the energy barrier for rotation around the N-CO amide bond, which was found to be lower than in corresponding monocyclic piperidines. niscpr.res.in For this compound, key conformational dynamics would include the chair-chair to chair-boat ring-flipping and the rotation of the N-ethyl group. Molecular dynamics (MD) simulations can be employed to model these motions over time, providing a detailed view of the molecule's flexibility and the timescales of conformational changes.
| Conformation | Relative Energy (kcal/mol) - Example | Key Features |
| Twin-Chair (CC) | 0.0 (Reference) | Generally the most stable form. |
| Chair-Boat (CB) | 1.5 - 5.0 | Can be stabilized by intramolecular H-bonds. |
| Twin-Boat (BB) | > 5.0 | Generally high in energy and not significantly populated. |
| Energy values are illustrative and based on related bicyclo[3.3.1]nonane systems. |
Force Field Development and Parameterization for Molecular Mechanics Simulations
While quantum chemical calculations are highly accurate, they are computationally expensive. For large-scale simulations, such as molecular dynamics or the screening of many derivatives, molecular mechanics (MM) is the method of choice. MM relies on a "force field," a set of parameters and equations that describe the potential energy of the system.
Standard, general-purpose force fields may not accurately represent the unique structural and electronic features of a specific class of molecules like the 3-azabicyclo[3.3.1]nonanes. Therefore, the development of a specific, "tailor-made" force field is often necessary. dal.ca This process, known as parameterization, involves adjusting the force field parameters (e.g., for bond lengths, angles, and dihedral terms) to reproduce high-quality data from quantum mechanics calculations or experimental results (e.g., crystal structures, vibrational frequencies). d-nb.info
Research has been conducted on the parameterization of tailor-made force fields for related scaffolds, such as 3-azabicyclo[3.3.1]nonane-2,4-dione. dal.ca The goal is to create a force field that can accurately and efficiently calculate energies, geometries, and conformational properties, enabling reliable large-scale simulations. For this compound, a properly parameterized force field would be essential for conducting meaningful molecular dynamics simulations to study its behavior in different environments, such as in solution or interacting with a biological target.
Future Directions and Emerging Research Areas for 3 Ethyl 3 Azabicyclo 3.3.1 Nonan 9 Ol Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of the 3-azabicyclo[3.3.1]nonane core has traditionally relied on methods like the Mannich reaction. rsc.orgrsc.org However, the future of synthesizing 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol and its derivatives lies in the adoption of green and sustainable chemistry principles. nih.gov
Key research thrusts in this area include:
One-Pot Tandem Reactions: Developing multi-component reactions that construct the bicyclic core in a single step from readily available starting materials can significantly improve efficiency. rsc.org For instance, a one-pot tandem Mannich annulation has been successfully used for similar scaffolds, and adapting this for the ethyl-substituted target would be a valuable endeavor. rsc.org
Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and sonication can accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. researchgate.netnih.gov Exploring these techniques for the key cyclization and functionalization steps in the synthesis of this compound is a promising avenue.
Biocatalysis and Chemoenzymatic Strategies: Employing enzymes for key bond-forming or resolution steps could offer unparalleled stereoselectivity under mild, environmentally benign conditions. This approach aligns with the growing demand for sustainable pharmaceutical manufacturing and chemical synthesis. rsc.org
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Adapting existing batch syntheses of the azabicyclic core to a continuous flow process could enable more efficient and safer production.
Radical Annulation Methods: Recent advancements in photoredox and electrochemical catalysis have enabled novel radical-based cyclization strategies. These methods can provide access to the bicyclic core under mild conditions and offer alternative pathways to traditional ionic reactions.
Table 1: Comparison of Potential Sustainable Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Challenge |
|---|---|---|
| One-Pot Tandem Reactions | Increased atom economy, reduced waste, simplified procedures. | Optimization of reaction conditions for multiple steps. |
| Microwave/Ultrasound | Faster reaction rates, higher yields, energy efficiency. | Scale-up and ensuring uniform energy distribution. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, biodegradable catalysts. | Enzyme discovery, stability, and substrate scope. |
| Flow Chemistry | Enhanced safety, precise control, easy scalability. | Reactor design and optimization for multi-step syntheses. |
| Radical Annulation | Mild conditions, novel bond disconnections, functional group tolerance. | Control of radical reactivity and selectivity. |
Exploration of Stereochemical Control in Complex Derivatizations
The stereochemistry of the 3-azabicyclo[3.3.1]nonane skeleton, which typically exists in a chair-chair or chair-boat conformation, is fundamental to its properties. researchgate.net Future research will focus on achieving precise control over the stereochemical outcomes of reactions involving this compound.
Emerging areas of focus include:
Asymmetric Organocatalysis: The use of small chiral organic molecules as catalysts for the asymmetric synthesis of the bicyclic core or for the stereoselective derivatization of the existing scaffold is a rapidly growing field. rsc.orgnih.gov This approach avoids the use of toxic or expensive metal catalysts.
Chiral Ligand-Metal Complex Catalysis: Developing new chiral ligands for transition metal catalysts can enable highly enantioselective and diastereoselective transformations, such as asymmetric hydrogenation, alkylation, or arylation at various positions on the ring.
Substrate-Controlled Diastereoselective Reactions: Leveraging the inherent chirality and conformational biases of the this compound core to direct the stereochemical outcome of subsequent reactions is a powerful strategy. This requires a deep understanding of the molecule's conformational dynamics.
Domino and Cascade Reactions: Designing complex, multi-step reactions that proceed with high stereoselectivity to build intricate molecular architectures onto the azabicyclic framework will be a key challenge. Such reactions can create multiple stereocenters in a single operation. nih.govnih.gov
Application of Advanced Spectroscopic and Structural Characterization Techniques
While standard NMR and X-ray crystallography are foundational, a deeper understanding of the subtle structural and dynamic properties of this compound requires more advanced analytical methods.
Future research should incorporate:
Solid-State NMR (ssNMR): This technique provides invaluable information about the structure, polymorphism, and intermolecular interactions of crystalline solids. nih.gov For this compound and its derivatives, ssNMR can elucidate solid-state packing effects and hydrogen bonding networks that are not observable in solution.
Advanced 2D and 3D NMR Techniques: Techniques like NOESY, ROESY, and HSQC-TOCSY, performed at high magnetic fields, can provide more precise data on through-space proximities and scalar coupling networks. This allows for a more definitive assignment of conformation and relative stereochemistry in solution. researchgate.net
Chiroptical Spectroscopy: Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can be used in conjunction with computational chemistry to determine the absolute configuration of chiral derivatives without the need for crystalline material.
Neutron Diffraction: For detailed analysis of hydrogen atom positions, particularly in hydrogen bonds involving the hydroxyl and amine groups, neutron diffraction offers unparalleled precision compared to X-ray diffraction.
Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Conformation
The complexity of bicyclic systems presents an ideal challenge for computational approaches. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of molecules like this compound. rsc.org
Key future applications include:
Predicting Stereoselectivity: ML models can be trained on existing reaction data to predict the stereochemical outcome of new reactions, significantly reducing the experimental effort required for catalyst and condition screening. arxiv.orgrsc.org
Conformational Analysis: AI-driven molecular dynamics simulations can explore the conformational landscape of the molecule and its derivatives more efficiently than traditional methods, identifying stable conformers and transition states that govern its reactivity. semanticscholar.orgmdpi.com
Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the products of unknown reactions and even to propose entire retrosynthetic pathways, which could accelerate the discovery of novel derivatives of the azabicyclic core.
Structure-Property Relationship Modeling: Machine learning algorithms can identify complex relationships between the structure of derivatives and their physical or chemical properties, guiding the design of new molecules with desired characteristics. nih.gov
Design of Novel Functional Materials Incorporating the Azabicyclo[3.3.1]nonane Core
Excluding direct pharmaceutical or agrochemical applications, the rigid, three-dimensional structure of the 3-azabicyclo[3.3.1]nonane core makes it an attractive building block for advanced functional materials.
Promising research directions are:
Catalysis: Derivatives of the azabicyclo[3.3.1]nonane scaffold, such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), have shown significant utility as stable nitroxyl (B88944) radical catalysts for selective oxidation reactions. atomfair.com Future work could involve synthesizing 3-ethyl-9-hydroxy-substituted analogues to tune the catalyst's steric and electronic properties, potentially leading to new reactivity or selectivity.
Ligands for Metal Complexes: The nitrogen atom and the hydroxyl group of this compound can act as coordination sites for metal ions. Incorporating this scaffold into larger ligand frameworks could lead to new metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or porous properties.
Molecular Tweezers and Receptors: The defined geometry of the bicyclic system can be used to construct host molecules (receptors) that are pre-organized for binding specific guest molecules or ions, with potential applications in sensing or separations. rsc.org
Polymer Science: The bifunctional nature of the molecule (amine and alcohol) allows it to be used as a monomer or cross-linking agent in polymerization reactions. The rigid bicyclic core could impart unique thermal and mechanical properties to the resulting polymers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
